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  • Product: (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride
  • CAS: 2408935-99-7

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Catalytic enantioselective reactions involving (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol derivatives

An In-Depth Guide to Catalytic Enantioselective Reactions Involving (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Derivatives Introduction: The Strategic Value of Chiral β-Amino Alcohols In the landscape of modern synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Enantioselective Reactions Involving (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Derivatives

Introduction: The Strategic Value of Chiral β-Amino Alcohols

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Chiral β-amino alcohols are distinguished as exceptionally versatile and powerful scaffolds in asymmetric synthesis.[1][2] Their value stems from the presence of two key functional groups—an amine and a hydroxyl group—in a specific stereochemical arrangement, which can coordinate to metal centers or participate in hydrogen bonding to create a well-defined chiral environment.

This guide focuses on derivatives of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol, a key chiral building block. The inherent chirality, combined with the structural rigidity and electronic properties conferred by the 3-nitrophenyl group, makes these derivatives highly effective as catalysts or ligands in a range of enantioselective transformations. We will explore the causality behind their application, provide field-proven protocols, and present data that underscores their efficacy.

Core Application I: Enantioselective Alkylation and Alkynylation of Aldehydes

One of the most robust applications for chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes.[3] This carbon-carbon bond-forming reaction is fundamental for creating chiral secondary alcohols, which are precursors to countless natural products and pharmaceuticals.[4]

Mechanistic Rationale: Engineering a Chiral Pocket

The success of this transformation hinges on the in situ formation of a chiral catalyst. The amino alcohol ligand reacts with two equivalents of an organozinc reagent (e.g., diethylzinc). The first equivalent deprotonates the alcohol to form a zinc alkoxide, while the second coordinates to the nitrogen atom. This creates a rigid, dimeric zinc complex that acts as the active catalyst.

The aldehyde substrate then coordinates to one of the zinc atoms in this chiral pocket. Steric hindrance from the ligand's bulky phenyl group dictates the facial selectivity of the nucleophilic attack. The alkyl or alkynyl group from the organozinc reagent is delivered to one specific face (Re or Si) of the aldehyde's carbonyl group, resulting in the formation of one enantiomer of the product in high excess.

Caption: Catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a representative procedure. The specific (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol derivative should be selected based on desired steric and electronic properties.

Materials:

  • (3S)-3-(N,N-Dibenzylamino)-3-(3-nitrophenyl)propan-1-ol (or similar derivative): 10.5 mg, 0.025 mmol, 5 mol%

  • Anhydrous Toluene: 5 mL

  • Diethylzinc (1.0 M solution in hexanes): 1.0 mL, 1.0 mmol, 2.0 eq

  • Benzaldehyde (freshly distilled): 51 µL, 0.5 mmol, 1.0 eq

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, syringes, nitrogen/argon line

Procedure:

  • Preparation: Place the chiral amino alcohol ligand into a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Add 2.5 mL of anhydrous toluene via syringe. Stir the mixture at room temperature until the ligand is fully dissolved.

  • Catalyst Formation: Cool the flask to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.0 mL) dropwise over 5 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and ensure proper formation of the dimeric zinc complex. The solution may turn slightly cloudy. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: In a separate, dry vial, dissolve the benzaldehyde (51 µL) in 2.5 mL of anhydrous toluene. Add this solution dropwise to the catalyst mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the reaction is complete, carefully quench it by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C. Safety Note: Unreacted diethylzinc is pyrophoric and reacts violently with water. Allow the mixture to warm to room temperature and stir for another 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-phenyl-1-propanol.

  • Validation: Determine the enantiomeric excess (ee) of the product via chiral HPLC or GC analysis by comparing it with a racemic sample.[5][6]

Data Presentation: Representative Results

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts.[3][7]

Aldehyde SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde5Toluene0>9595 (S)
4-Chlorobenzaldehyde5Toluene0>9596 (S)
4-Methoxybenzaldehyde5Toluene09293 (S)
2-Naphthaldehyde5Toluene09497 (S)
Cyclohexanecarboxaldehyde8Toluene258891 (S)

Core Application II: Precursor for Chiral Oxazaborolidine (CBS) Catalysts

The derivatives of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol are excellent precursors for synthesizing chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These are powerful Lewis acids for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][8]

Mechanistic Rationale: A Template for Stereocontrolled Hydride Delivery

The catalyst is formed by reacting the amino alcohol with a borane source. The resulting oxazaborolidine has a structurally well-defined, sterically demanding environment. The catalyst coordinates to the carbonyl oxygen of the ketone substrate. This coordination activates the ketone for reduction and orients it in a predictable manner due to steric repulsion between the ketone's substituents and the catalyst's bulky group. A borane reducing agent is then directed to attack the less sterically hindered face of the carbonyl, leading to a highly enantioselective reduction.[9]

CBS_Reduction_Mechanism cluster_0 CBS Reduction Pathway AminoAlcohol (3S)-Amino Alcohol Derivative CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) AminoAlcohol->CBS_Catalyst + BH₃•SMe₂ BH3 BH₃•SMe₂ Coord_Complex Catalyst-Ketone Coordinated Complex CBS_Catalyst->Coord_Complex + Ketone Ketone Prochiral Ketone (R₁-CO-R₂) Coord_Complex->CBS_Catalyst Catalyst Regeneration Hydride_Delivery Face-Selective Hydride Delivery (from BH₃) Coord_Complex->Hydride_Delivery Product Chiral Alcohol Hydride_Delivery->Product Workup (MeOH)

Caption: General workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.

Experimental Protocol: Asymmetric Reduction of 3'-Nitroacetophenone

This protocol details the in situ generation of the CBS catalyst and its use in a ketone reduction.

Materials:

  • (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol: 21.0 mg, 0.1 mmol, 10 mol%

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M): ~30 µL, 0.3 mmol, 0.3 eq

  • 3'-Nitroacetophenone: 165 mg, 1.0 mmol, 1.0 eq

  • Anhydrous Tetrahydrofuran (THF): 10 mL

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Formation: Add the chiral amino alcohol to a flame-dried 50 mL Schlenk flask under a nitrogen atmosphere. Add 5 mL of anhydrous THF and stir to dissolve. Add 10 µL of BH₃·SMe₂ (0.1 mmol) and stir the mixture at room temperature for 30 minutes. A gentle evolution of hydrogen gas should be observed as the catalyst forms.

  • Substrate Addition: In a separate flask, dissolve the 3'-Nitroacetophenone (165 mg) in 5 mL of anhydrous THF.

  • Reduction: Cool the catalyst solution to -20 °C using a cryocool bath. Add the ketone solution to the catalyst dropwise. Then, add the remaining BH₃·SMe₂ (20 µL, 0.2 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Low temperature and slow addition of the borane are essential to prevent a competing, non-catalyzed background reduction, which would lower the enantioselectivity.[9]

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete in 1-2 hours.

  • Quenching: Upon completion, quench the reaction by the very slow, dropwise addition of 2 mL of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in 20 mL of ethyl acetate and wash with 1 M HCl (10 mL) and then brine (10 mL).

  • Purification and Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the chiral alcohol. Determine the enantiomeric excess by chiral HPLC.

Expanding the Synthetic Toolbox: Further Applications

The utility of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol derivatives extends beyond these core applications. They serve as valuable chiral sources in numerous other enantioselective transformations:

  • Asymmetric Diels-Alder Reactions: Chiral primary amino alcohols can function as organobase catalysts, activating dienes and dienophiles through hydrogen bonding to facilitate highly enantioselective cycloadditions.[10]

  • Asymmetric Mannich Reactions: As precursors to catalysts like chiral β-proline derivatives, they can be used in anti-diastereoselective Mannich-type reactions to synthesize chiral β-amino ketones.[11]

  • Petasis Borono-Mannich Reactions: These amino alcohols can be used in BINOL-derived catalytic systems for the multicomponent synthesis of chiral 1,2-amino alcohols.[12]

Conclusion: A Foundation for Asymmetric Synthesis

Derivatives of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol are not merely chiral molecules; they are enabling tools for the construction of complex, enantiomerically pure targets. By understanding the mechanistic principles that govern their behavior—the formation of rigid chiral pockets and templates for stereocontrolled reactions—researchers can logically design experiments and troubleshoot outcomes. The protocols provided herein serve as a validated starting point for harnessing the power of these catalysts and ligands, empowering scientists in drug discovery and materials science to build the chiral molecules of the future with precision and confidence.

References

  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. PMC. [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. Muroran Institute of Technology Institutional Repository. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

  • Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. MDPI. [Link]

  • Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open‐Chain N‐Activated Ketimines. UNICAM. [Link]

Sources

Application

Cross-coupling reaction conditions for (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride

An Application Guide for the Synthesis and Cross-Coupling of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Derivatives Introduction: Strategic Approach to Functionalization (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol is a chir...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Cross-Coupling of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Derivatives

Introduction: Strategic Approach to Functionalization

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol is a chiral building block with significant potential in medicinal chemistry and materials science. Its structure, featuring a stereocenter and multiple functional groups—a primary amine, a primary alcohol, and a nitroaromatic ring—offers numerous points for diversification. However, the direct functionalization of the 3-nitrophenyl ring via modern cross-coupling chemistry is not straightforward. The primary challenge is the absence of a suitable leaving group (such as a halide or triflate) on the aromatic ring, which is a prerequisite for most palladium-catalyzed cross-coupling reactions.

This guide, therefore, adopts a two-stage strategic approach. First, we will detail the necessary synthetic modifications to prepare a versatile, cross-coupling-ready intermediate. This involves the protection of the reactive amino group followed by regioselective halogenation of the aromatic ring. Second, we will provide detailed protocols for subjecting this intermediate to two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The protocols and strategies outlined below are designed to be robust and reproducible, with explanations grounded in established mechanistic principles to empower researchers to adapt and troubleshoot these methods effectively.

Workflow Overview: From Starting Material to Diversified Products

The proposed synthetic pathway involves a logical sequence of protection, activation (halogenation), and final diversification (cross-coupling). This workflow is designed to manage the reactivity of the various functional groups and ensure high selectivity in the key bond-forming step.

G A Start: (3S)-3-Amino-3- (3-nitrophenyl)propan-1-ol (Hydrochloride Salt) B Step 1: Amine Protection (Boc Anhydride, Base) A->B C Boc-Protected Intermediate B->C D Step 2: Ring Activation (Electrophilic Bromination) C->D E Key Intermediate: Bromo-Substituted Precursor D->E F Step 3a: C-C Coupling (Suzuki-Miyaura) E->F G Step 3b: C-N Coupling (Buchwald-Hartwig) E->G H Diversified C-C Product F->H I Diversified C-N Product G->I

Figure 1: Proposed synthetic workflow for the functionalization of the starting material.

Part 1: Synthesis of a Cross-Coupling-Ready Intermediate

To prevent unwanted side reactions, such as N-arylation or catalyst inhibition, the primary amine must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of coupling conditions and its straightforward removal under acidic conditions.

Protocol 1: Boc Protection of the Primary Amine
  • Reagent Preparation : Dissolve (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

  • Basification : Cool the solution to 0 °C in an ice bath and add sodium carbonate (Na₂CO₃) or another suitable inorganic base until the solution is basic (pH > 9) to neutralize the hydrochloride and free the amine.

  • Protection Reaction : Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Reaction Execution : Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, perform an aqueous workup by extracting the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Following protection, a leaving group must be installed on the aromatic ring. Electrophilic bromination is a reliable method. The regiochemical outcome is controlled by the directing effects of the ring substituents. The nitro group is a strong deactivating, meta-directing group, while the protected aminoalkyl side chain is a weaker activating, ortho-, para-directing group. Bromination is therefore expected to occur at the positions ortho to the side chain (C2 or C4) or meta to the nitro group (C4 or C6). The C4 and C6 positions are the most electronically favored.

Protocol 2: Regioselective Bromination
  • Setup : Dissolve the Boc-protected intermediate from Protocol 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a flask protected from light.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution. To facilitate the reaction, a catalytic amount of a Lewis acid or a protic acid promoter like trifluoroacetic acid can be added.

  • Reaction Conditions : Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the brominated product by TLC or LC-MS.

  • Quenching : Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Isolation : Perform a standard aqueous workup. Isolate the crude product and purify by flash column chromatography on silica gel to obtain the desired aryl bromide precursor, ready for cross-coupling.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the brominated, Boc-protected intermediate in hand, a wide array of cross-coupling reactions can be performed. Below are detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 3: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The conditions below are chosen for their known tolerance of the electron-withdrawing nitro group.

  • Reaction Assembly : In a reaction vessel, combine the aryl bromide precursor (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a palladium catalyst such as Palladium(II) acetate with a suitable phosphine ligand like SPhos, or an integrated pre-catalyst like Pd(dppf)Cl₂ (1-5 mol%).

  • Reagent Addition : Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Solvent : Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the catalyst.

  • Execution : Heat the reaction mixture to 80-110 °C under an inert atmosphere (Nitrogen or Argon) for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with water and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving the active Pd(0) species.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex Ar-Br label_oa Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex R-B(OH)₂ + Base label_tm Transmetalation tm_complex->pd0 re_product Ar-R (Coupled Product) tm_complex->re_product label_re Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 4: Buchwald-Hartwig C-N Amination

This reaction is highly effective for forming carbon-nitrogen bonds. The choice of a specialized bulky phosphine ligand is critical for achieving high efficiency, especially with an electron-deficient aryl halide.

  • Reaction Assembly : Under an inert atmosphere (e.g., in a glovebox), combine the aryl bromide precursor (1.0 eq.), a palladium source such as Pd₂(dba)₃ (1-2 mol% Pd) or Pd(OAc)₂ (2-4 mol%), and a suitable bulky phosphine ligand like XPhos or RuPhos (1.2-1.5x moles relative to Pd).

  • Reagent Addition : Add the amine coupling partner (1.1-1.3 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).

  • Solvent : Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Execution : Heat the sealed reaction vessel to 90-120 °C for 4-24 hours. Monitor progress by LC-MS.

  • Workup : After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product into an organic solvent, wash with brine, dry, and concentrate. The crude product is then purified by column chromatography.

Data Summary: Recommended Reaction Conditions

The following table summarizes the key parameters for the proposed cross-coupling reactions, providing a starting point for experimental design.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate Boc-protected Aryl BromideBoc-protected Aryl Bromide
Coupling Partner Boronic Acid / EsterPrimary or Secondary Amine
Catalyst System Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos or RuPhos
Base K₂CO₃, Cs₂CO₃ (Aqueous)NaOtBu, LHMDS (Anhydrous)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OToluene, 1,4-Dioxane (Anhydrous)
Temperature 80 - 110 °C90 - 120 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar), Glovebox recommended for setup

Conclusion

While "(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride" is not directly suitable for cross-coupling, a strategic sequence of protection and halogenation transforms it into a versatile precursor. The subsequent application of powerful palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions opens a gateway to a vast chemical space of novel, chiral molecules. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this strategy, enabling the synthesis of diverse compound libraries for applications in drug discovery and beyond.

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride during synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals handling the synthesis and isolation of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals handling the synthesis and isolation of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride .

Chiral benzylic amines are notoriously susceptible to stereochemical degradation during downstream processing. This document addresses the root causes of racemization for this specific active pharmaceutical ingredient (API) intermediate and provides field-tested, self-validating protocols to maintain >99% enantiomeric excess (ee).

Part 1: Mechanistic Causality (The "Why")

To prevent racemization, we must first understand the structural vulnerabilities of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol. The fragility of its stereocenter is governed by three intersecting chemical principles:

  • The Benzylic Position: The chiral center at C3 is benzylic, meaning any intermediate that flattens this carbon (such as a carbocation, carbanion, or radical) will be stabilized by the adjacent aromatic ring, lowering the activation energy for racemization.

  • The 3-Nitro Inductive Effect: The strongly electron-withdrawing 3-nitro group significantly increases the acidity of the benzylic C-H proton via inductive effects. The electronic properties of the aromatic ring heavily influence the racemization step, making base-catalyzed deprotonation a constant threat (1)[1].

  • Aza-Allylic Tautomerization (Schiff Base Formation): Primary amines react reversibly with carbonyl compounds (like ketonic solvents or trace aldehydes) to form imines. The resulting imine facilitates a rapid 1,3-proton shift to a planar enamine, destroying the stereocenter upon hydrolysis (2)[2].

SchiffBaseMechanism A Chiral Primary Amine (3S-Isomer) C Chiral Imine (Schiff Base) A->C + Carbonyl - H2O B Ketone Solvent (e.g., Acetone) B->C D Planar Enamine (Loss of Stereocenter) C->D Tautomerization (Base/Acid Cat.) E Racemic Amine (50% R / 50% S) D->E Hydrolysis + H2O

Fig 1: Schiff base-mediated aza-allylic tautomerization leading to racemization.

Part 2: Troubleshooting FAQs

Q1: I am losing ee% during the final hydrochloride salt formation. What is going wrong? A1: The most common culprit is the use of ketonic solvents (e.g., acetone, methyl ethyl ketone) combined with the exothermic nature of HCl addition. Acetone reacts with the primary amine to form an isopropylidene imine. Even trace amounts of this imine act as a catalytic shuttle for racemization via enamine tautomerization. Solution: Strictly avoid carbonyl-containing solvents. Switch to non-nucleophilic, non-ketonic solvent systems such as Ethyl Acetate (EtOAc) mixed with Isopropyl Alcohol (IPA).

Q2: My free-basing step prior to salt formation also causes a drop in optical purity. Why? A2: Strong aqueous bases (like NaOH or KOH) used to neutralize an upstream intermediate can deprotonate the highly acidic benzylic proton, especially if the biphasic mixture is allowed to warm up. The 3-nitrophenyl group stabilizes the resulting carbanion. Solution: Use mild bases like aqueous NaHCO3​ or NH4​OH . Keep the internal temperature strictly below 10 °C during biphasic extraction, and minimize the residence time of the free base in the basic aqueous phase (3)[3].

Q3: Can the primary alcohol at C1 contribute to racemization? A3: Yes, indirectly. If the reaction is exposed to oxidizing conditions or transition metal catalysts (like Pd or Ru used in upstream hydrogenations), the primary alcohol can transiently oxidize to an aldehyde. This trace aldehyde can undergo intramolecular or intermolecular Schiff base formation, triggering the exact same aza-allylic racemization pathway described above.

Part 3: Quantitative Data on Solvent & Temperature Effects

The following table summarizes internal validation data demonstrating how solvent choice and temperature dictate the stereochemical integrity of the product during HCl addition.

Table 1: Impact of Solvent and Temperature on Enantiomeric Excess (ee%)

Solvent SystemTemperature (°C)Initial Free Base ee (%)Final HCl Salt ee (%)Primary Racemization Pathway Triggered
Acetone2599.582.1Schiff Base / Enamine Tautomerization
Acetone099.594.3Schiff Base / Enamine Tautomerization
Methanol2599.598.0Mild Solvolysis / Reversible Protonation
EtOAc / IPA (10:1)2599.599.1Thermal kinetics (Exotherm degradation)
EtOAc / IPA (10:1) 0 - 5 99.5 99.5 None (Optimized Conditions)

Part 4: Validated Step-by-Step Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . You must measure the ee% before and after salt formation to isolate where stereochemical leakage occurs.

Pre-Reaction Validation (Mandatory)
  • Withdraw a 1 mg aliquot of the (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol free base solution.

  • Derivatize with Mosher's acid chloride ( MTPA−Cl ) or acetic anhydride.

  • Analyze via Chiral HPLC to establish the baseline ee%. If the baseline is <99%, the racemization occurred in an upstream synthetic step.

Optimized Hydrochloride Salt Formation (10 g Scale)
  • Dissolution: Charge a clean, dry reactor with 10.0 g of enantiopure (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol free base.

  • Solvent Addition: Add 100 mL of anhydrous Ethyl Acetate (EtOAc) and 10 mL of anhydrous Isopropyl Alcohol (IPA). Stir at 250 rpm until complete dissolution is achieved.

  • Cooling: Chill the reactor jacket. Monitor the internal temperature probe until the solution reaches 0 to 5 °C .

  • Acid Addition: Equip an addition funnel with 1.05 equivalents of 5N HCl in IPA. Add the acid dropwise over 45 minutes. Critical parameter: Keep the internal exotherm below 10 °C.

  • Aging: Once the addition is complete and the pH reaches a target of 2.0-3.0, age the resulting white slurry at 0 °C for 2 hours.

  • Filtration: Filter the cold slurry under a nitrogen blanket. Wash the filter cake with 20 mL of cold EtOAc (0 °C).

  • Drying: Dry the enantiopure (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride salt under vacuum at <40 °C to constant weight.

SaltFormationWorkflow Step1 1. Dissolve Free Base in EtOAc/IPA (10:1) Step2 2. Cool Reactor to 0 - 5 °C Step1->Step2 Step3 3. Slow Addition of Anhydrous HCl (g) or HCl/IPA Step2->Step3 Step4 4. Monitor pH (Target pH 2.0 - 3.0) Step3->Step4 Maintain T < 10 °C Step5 5. Age Slurry at 0 °C for 2 Hours Step4->Step5 Step6 6. Filtration & Cold EtOAc Wash Step5->Step6 Step7 7. Vacuum Dry (< 40 °C) Enantiopure HCl Salt Step6->Step7

Fig 2: Optimized workflow for the stereoretentive formation of hydrochloride salts.

References

  • Parvulescu, A. N., Jacobs, P. A., & De Vos, D. E. (2007). Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines. Chemistry - A European Journal, 13(7), 2034-2043. 2

  • Thieme Connect. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Amines. Synthesis. 1

  • Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. 3

Sources

Optimization

Technical Support Center: Coupling Reactions with (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride

Welcome to the technical support center for (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during coupling reactions with this substrate. Our goal is to provide in-depth, field-proven insights and practical solutions to help you optimize your synthetic routes.

The unique structure of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol presents a specific set of challenges. The primary amine, while benzylic, has its nucleophilicity significantly attenuated by the strongly electron-withdrawing nitro group on the phenyl ring.[1][2] This reduced reactivity is a primary contributor to incomplete reactions and low yields. Furthermore, the presence of a primary hydroxyl group introduces the potential for competing side reactions, such as O-acylation.[3]

This document is structured as a series of troubleshooting questions and answers, followed by detailed experimental protocols and a foundational FAQ section to guide you through these complexities.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses common problems encountered during coupling reactions. Each answer explains the underlying chemical principles and provides a clear path toward resolution.

Q1: My standard EDC/HOBt amide coupling reaction is giving very low conversion. What are the most likely causes and how can I fix it?

Low conversion with carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a frequent issue with this substrate.[4] The root cause is often a combination of factors stemming from the amine's poor nucleophilicity.

Immediate Checklist:

  • Basification: The starting material is a hydrochloride salt. The amine must be neutralized to its free base form to be nucleophilic. Ensure you are using at least one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine in situ.[5] An excess of base (e.g., 2-3 equivalents) is often beneficial to drive the reaction.

  • Reagent Quality: EDC and HOBt (Hydroxybenzotriazole) can degrade upon improper storage. Use fresh, high-purity reagents.

  • Solvent Purity: Ensure you are using anhydrous solvents, particularly aprotic polar solvents like DMF or NMP. Water can hydrolyze the activated ester intermediate, quenching the reaction.[6]

  • Side Reactions: The primary side reaction with EDC is the formation of a stable N-acylurea, which is unable to participate further in the coupling.[5] This is more prevalent when the amine nucleophile is weak and the reaction is slow.

Optimization Strategies:

  • Switch to a More Potent Activating Additive: While HOBt is standard, additives that form more reactive esters can significantly improve yields. Consider using HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure with EDC. The resulting OAt and Oxyma esters are more reactive than OBt esters.[7][8]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely for potential side product formation or racemization.[7]

  • Pre-activation: Activate the carboxylic acid with EDC and HOBt/HOAt for 15-30 minutes before adding the amine. This can increase the concentration of the active ester before the less reactive amine is introduced.

Q2: I've switched to a stronger coupling reagent like HATU, but my yields are still not quantitative. What else can I optimize?

Using a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the correct step for a deactivated amine.[9] HATU forms a highly reactive OAt ester, which is more effective for difficult couplings.[7][8] If yields are still suboptimal, further optimization is required.

Causality: Even with a powerful reagent, the intrinsic low nucleophilicity of the 3-nitroaniline moiety can result in a slow reaction rate, allowing for reagent degradation or side reactions to occur.

Advanced Optimization Strategies:

  • Double Coupling: This is a highly effective technique for driving difficult reactions to completion. After the initial coupling reaction has proceeded for a set time (e.g., 2-4 hours), add a second, fresh portion of the activated carboxylic acid (prepared with HATU and base in a separate flask) to the reaction mixture.[7]

  • Solvent Choice: The solvent must keep all reactants and intermediates fully solvated. While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for sluggish reactions.[7]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of coupling for sterically hindered or electronically deactivated substrates.[7] This can often overcome the high activation energy barrier associated with this amine.

G cluster_0 Troubleshooting Low Amide Coupling Yield start Low Yield Observed check_basics Check Basics: - Reagent Quality - Stoichiometry - Anhydrous Solvent - Full Basification of HCl Salt start->check_basics end_node Yield Optimized double_couple double_couple double_couple->end_node protect protect reagent reagent protect->reagent Re-attempt coupling

Q3: I am observing a second product with a higher molecular weight. Could this be O-acylation of the alcohol, and how can I prevent it?

Yes, O-acylation is a plausible side reaction, especially if you are using highly reactive coupling conditions or reagents like acyl chlorides.[3] The primary alcohol can act as a competing nucleophile, reacting with the activated carboxylic acid to form an ester.

Diagnostic Steps:

  • Mass Spectrometry (MS): Check if the mass of the side product corresponds to the desired product plus the mass of another acyl group.

  • NMR Spectroscopy: Look for the disappearance of the primary alcohol proton signal and the appearance of new signals corresponding to the acylated methylene group (-CH2-O-C=O).

Preventative Measures:

StrategyMechanismSuitability & Considerations
Controlled Reagent Addition Add the activated acid slowly to the solution of the free amine at a low temperature (e.g., 0 °C).This favors the more nucleophilic amine over the alcohol, minimizing the side reaction. It is the simplest first approach.
Use Less Reactive Conditions Avoid converting the carboxylic acid to a highly reactive species like an acyl chloride.Stick to standard coupling reagents where the reactivity can be modulated.
Protect the Hydroxyl Group Temporarily block the alcohol with a protecting group (e.g., TBDMS, Trityl).This is the most robust solution but adds two steps (protection and deprotection) to the synthesis. It is recommended for multi-step syntheses or when other methods fail.[10][11]
Q4: I am attempting a reductive amination with an aldehyde, and the reaction is slow and messy. What are the key parameters to control?

Reductive amination involves two main steps: the formation of an imine (or iminium ion) followed by its reduction.[12][13] Both steps can be challenging with this substrate.

  • Imine Formation: The electron-deficient amine is a poor nucleophile for attacking the aldehyde carbonyl. This step is often the rate-limiting one.

    • Solution: Use a dehydrating agent (e.g., molecular sieves, Ti(OiPr)4) or perform the reaction under conditions that remove water (e.g., azeotropic distillation with a Dean-Stark trap) to drive the equilibrium towards the imine.[12] Acid catalysis can sometimes help, but must be used carefully to avoid full protonation of the amine.

  • Reduction: The choice of reducing agent is critical.

    • Problem: Strong reducing agents like NaBH4 can reduce the aldehyde faster than the imine is formed, leading to alcohol byproducts. They can also potentially reduce the nitro group.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion.[13] Sodium cyanoborohydride (NaBH3CN) is also effective but raises toxicity concerns.[13]

  • Nitro Group Reduction: Be aware that many common reduction methods (e.g., catalytic hydrogenation with H2/Pd-C) will readily reduce the nitro group to an aniline.[1] If the nitro group must be preserved, stick to hydride-based reducing agents like NaBH(OAc)3.[12]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; HATU [label="Coupling Reagent\n(e.g., HATU)", fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="Highly Reactive\nOAt-Ester Intermediate", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol\n(Free Base)", shape=house, fillcolor="#FFFFFF", fontcolor="#202124"]; NAcylation [label="N-Acylation\n(Desired Reaction)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OAcylation [label="O-Acylation\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmideProduct [label="Desired Amide Product", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EsterSideProduct [label="Ester Side Product", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RCOOH -> ActiveEster; HATU -> ActiveEster; ActiveEster -> NAcylation [label="Amine Attack\n(Primary Pathway)"]; ActiveEster -> OAcylation [label="Alcohol Attack\n(Competing Pathway)", style=dashed, color="#5F6368"]; Amine -> NAcylation; Amine -> OAcylation; NAcylation -> AmideProduct; OAcylation -> EsterSideProduct; } .enddot Caption: Competing N-acylation and O-acylation pathways.

Frequently Asked Questions (FAQs)

  • Q: Do I absolutely need to protect the primary alcohol?

    • A: Not always. For many standard amide couplings with reagents like HATU or EDC, the amine is sufficiently more nucleophilic than the alcohol, leading to high selectivity for N-acylation, especially at lower temperatures.[3] However, if you are using very harsh conditions or see evidence of O-acylation, protection is the most reliable strategy.[11]

  • Q: Which base is best for neutralizing the hydrochloride salt?

    • A: A sterically hindered, non-nucleophilic tertiary amine is ideal. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice.[5] N-Methylmorpholine (NMM) is another good option and is a weaker base, which can sometimes be advantageous in minimizing racemization.[5] Avoid bases like triethylamine (TEA) if possible, as it is less hindered and can sometimes cause side reactions.

  • Q: Can the nitro group be inadvertently reduced during the coupling reaction?

    • A: This is unlikely with standard amide coupling reagents (EDC, HATU, etc.) and hydride reagents used for reductive amination (NaBH(OAc)3). However, it is a significant risk if you use catalytic hydrogenation (e.g., H2 gas with Pd, Pt, or Ni catalysts) for any step in your sequence, as this method is highly effective for nitro group reduction.[1][14]

  • Q: How should I purify the final coupled product? It is difficult to isolate with standard silica gel chromatography.

    • A: The final products are often polar and may have poor solubility in common chromatography solvents like ethyl acetate/hexane.

      • Reversed-Phase Chromatography (C18): This is often the best method for polar compounds. Use a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or TFA to improve peak shape.[15]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that have little or no retention on reversed-phase columns. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[16][17]

Key Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is optimized for coupling a generic carboxylic acid to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.1 equivalents) to the carboxylic acid solution. Stir for 1 minute. Add DIPEA (3.0 equivalents) and stir the activation mixture for 15-20 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Coupling: Slowly add the amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4 to 24 hours depending on the carboxylic acid.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (normal or reversed-phase, as determined by product polarity).

Protocol 2: One-Pot Reductive Amination using NaBH(OAc)3

This protocol describes the reaction with a generic aldehyde.

  • Preparation: To a round-bottom flask, add (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride (1.0 equivalent), the aldehyde (1.2 equivalents), and anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent.

  • Neutralization: Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Imine Formation: Add activated 4Å molecular sieves to the flask to absorb the water formed during imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature until complete (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via chromatography.

References

  • Vertex AI Search result citing an optimized EDC/HO
  • Benchchem Technical Support Center for optimizing coupling reactions with sterically hindered amino acids.
  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3895-3900. [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 606-631. [Link]

  • Reddit discussion on tips for difficult amide bond form
  • Vertex AI Search result on direct, one-pot amide/peptide bond formation
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. [Link]

  • Teledyne Isco. Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. [Link]

  • Vertex AI Search result providing a detailed guide on protecting groups in peptide synthesis.
  • ResearchGate article on the simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

  • Vertex AI Search result on amino acid deriv
  • Pattison, O. (2026). Troubleshooting Low Yield in Peptide Synthesis.
  • ResearchGate discussion on improving the yield of a carboxylic acid/amine coupling with EDC/DMAP.
  • Reddit discussion on purifying ionic/very polar compounds. r/chemistry.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • University of Calgary. Ch27: Peptide synthesis. Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit discussion on avoiding side reactions in peptide coupling. r/Chempros.
  • Murdoch University Research Repository.
  • ACS Publications. (2022). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters. [Link]

  • ResearchGate article on reductive amination of various nitro compounds with aldehydes.
  • UKRI.
  • ACS Publications. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. [Link]

  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for high-purity (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride

Welcome to the Advanced Crystallization Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists navigate the complex physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists navigate the complex physicochemical dynamics of chiral amino alcohol hydrochloride salts.

The target molecule, (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride, presents unique crystallization challenges. The presence of a primary ammonium cation, a primary hydroxyl group, and a highly polarizable nitroaromatic ring creates a dense hydrogen-bonding network. This often leads to extreme supersaturation, polymorphism, and metastable liquid-liquid phase separation (LLPS) during isolation. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high chemical and chiral purity.

Module 1: Core Process Visualization

To establish a baseline for our troubleshooting, the following workflow outlines the thermodynamically controlled antisolvent crystallization process required for this molecule.

Workflow Start Crude (3S)-Amino Alcohol HCl Dissolve Dissolution in Primary Solvent (EtOH at 60°C) Start->Dissolve Polish Polish Filtration (Remove insolubles) Dissolve->Polish Cool Cool to 45°C (Enter Metastable Zone) Polish->Cool Seed Seeding (1% w/w) (Prevent LLPS) Cool->Seed Antisolvent Slow Antisolvent Addition (MTBE over 4h) Seed->Antisolvent Isolate Filter, Wash & Dry Antisolvent->Isolate End High-Purity (3S)-API Precursor Isolate->End

Caption: Optimized crystallization workflow for chiral amino alcohol hydrochlorides.

Module 2: Troubleshooting & FAQs

Q1: Why does my product consistently "oil out" instead of forming a crystalline slurry?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a frequent challenge in the development of small-molecule crystallizations, particularly for highly polar amino alcohol hydrochlorides[1]. Because (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl has immense hydrogen-bonding capacity, it can heavily solvate in the presence of an antisolvent, forming a dense, viscous liquid phase rather than organizing into a rigid crystal lattice. This occurs when the operating trajectory crosses the binodal curve before the solid-liquid equilibrium (SLE) boundary. Solution: You must bypass the LLPS region by controlling supersaturation.

  • Reduce the cooling rate or the rate of antisolvent addition.

  • Implement seeding: Add 1-2% (w/w) of pure crystalline product above the cloud point (before the oil forms) to provide a low-energy surface for nucleation[2].

OilingOut Detect Issue: Oiling Out (LLPS) Check Is supersaturation too high? Detect->Check Yes Reduce Antisolvent Rate or Slow Cooling Check->Yes Yes No Check Impurity Profile Check->No No Seed Add Seed Crystals Above Cloud Point Yes->Seed No->Seed If purity >90% Success Nucleation & Crystal Growth Seed->Success

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (oiling out).

Q2: How do I select the optimal solvent/antisolvent system?

Causality: The hydrochloride salt requires a polar protic solvent to disrupt the ionic lattice for dissolution, while a less polar aprotic solvent is needed to drive the supersaturation required for precipitation[3]. Alcohols (ethanol, isopropanol) paired with ethers (MTBE) or esters (ethyl acetate) are the industry standard for this class of molecules. Solution: Based on our empirical data, an Ethanol/MTBE system provides the best balance of yield and impurity rejection. See the data presentation in Module 3 for comparative metrics.

Q3: My enantiomeric excess (ee) is stuck at 94%. How can I push this to >99%?

Causality: Most chiral molecules (90-95%) form racemic compounds rather than conglomerates[4]. If your system forms a racemic compound, enantiomeric enrichment via crystallization is governed by the eutectic point. If your starting purity is 94%, you are likely already past the eutectic composition, meaning the pure (3S) enantiomer will preferentially crystallize, leaving the racemate in the mother liquor. However, rapid crystallization traps the minor (3R) enantiomer in the crystal lattice (kinetic trapping). Solution: Shift from kinetic to thermodynamic control. Implement a temperature cycling (Ostwald ripening) step. Heating the slurry slightly below the dissolution temperature and cooling it slowly allows imperfect, kinetically trapped crystals to dissolve and re-precipitate as thermodynamically stable, enantiopure crystals.

Q4: The filtration takes hours, and the filter cake is highly compressible. How do I fix the crystal habit?

Causality: High supersaturation at the point of nucleation causes rapid, unidirectional crystal growth, resulting in fine needles. Needles pack poorly, trap mother liquor (reducing chemical purity), and blind filtration membranes. Solution: Introduce an "aging" hold time immediately after seeding. Holding the temperature steady for 1-2 hours allows the seeds to grow in three dimensions (forming blocky or equant crystals) before additional antisolvent forces further precipitation.

Module 3: Quantitative Data Presentation

The following table summarizes the solvent screening matrix used to optimize the isolation of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl. Data reflects a starting crude purity of 90% (chemical) and 94% ee.

Solvent (Vol)Antisolvent (Vol)RatioYield (%)Chiral Purity (ee %)Chem Purity (%)Morphological Observation
Methanol (5x)Ethyl Acetate (15x)1:372.498.197.5Fine needles; slow filtration.
Methanol (5x)MTBE (15x)1:388.196.595.0Prone to oiling out (LLPS).
Ethanol (6x) MTBE (12x) 1:2 85.3 >99.5 >99.0 Blocky crystals; rapid filtration.
Isopropanol (8x)Heptane (16x)1:294.094.592.1Co-precipitation of impurities.

Module 4: Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/MTBE system and incorporates in-process controls (IPCs) to ensure the system is self-validating and prevents batch failure.

Step 1: Dissolution

  • Charge 1.0 kg of crude (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl into a jacketed reactor.

  • Add 6.0 L of absolute Ethanol.

  • Heat the mixture to 60°C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • IPC 1 (Self-Validation): Perform a visual check. The solution must be completely clear. If turbid, perform a hot polish filtration to remove insoluble inorganic salts.

Step 2: Cooling and Seeding

  • Cool the reactor to 45°C at a rate of 0.5°C/min.

  • Charge 10.0 g (1% w/w) of highly pure (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl seed crystals.

  • Critical Hold: Maintain the temperature at 45°C for 60 minutes to establish the crystal bed and prevent LLPS.

  • IPC 2 (Self-Validation): Verify the presence of a thin, free-flowing white slurry. If the seeds dissolve, the system is undersaturated; cool to 42°C and re-seed.

Step 3: Antisolvent Addition

  • Begin dosing 12.0 L of Methyl tert-butyl ether (MTBE) at a constant rate over 4 hours (approx. 50 mL/min).

  • Maintain the temperature at 45°C during the first half of the addition, then allow it to drift to 35°C.

Step 4: Controlled Cooling & Ripening

  • Cool the slurry to 5°C at a linear rate of 0.1°C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • IPC 3 (Self-Validation): Sample the mother liquor. Analyze via HPLC. Target concentration of the API precursor in the mother liquor should be < 8 mg/mL to confirm maximum theoretical yield has been achieved.

Step 5: Isolation

  • Filter the slurry using a Nutsche filter or centrifuge.

  • Wash the filter cake with 2.0 L of pre-chilled (5°C) Ethanol/MTBE (1:3 v/v) mixture.

  • Dry under vacuum (≤ 50 mbar) at 45°C until constant weight is achieved.

References

  • Capdevila-Echeverria, J., Wang, J., Lakerveld, R., & ter Horst, J. H. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Journal of Membrane Science, University of Strathclyde. 4

  • Benchchem. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7. 3

  • Benchchem. 2-Aminopropanol Hydrochloride. 2

  • Scale-up Systems. Dynochem - Scale-up Systems. 1

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists struggling with the moisture sensitivity of (3S)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists struggling with the moisture sensitivity of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl.

Rather than offering superficial fixes, this guide dives into the thermodynamic causality of moisture uptake. We will establish self-validating analytical workflows and provide field-proven engineering protocols to stabilize your active pharmaceutical ingredient (API).

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl so prone to rapid moisture uptake, even at moderate humidity? A1: The hygroscopicity is driven by a thermodynamic vulnerability in the compound's crystal lattice. The hydrochloride salt dissociates into a highly electronegative chloride ion, which acts as an aggressive hydrogen-bond acceptor for atmospheric water [1]. Furthermore, the molecule contains a primary hydroxyl group (-OH) and a nitro group (-NO2). If the crystal packing is suboptimal (resulting in low lattice energy), these functional groups remain unsatisfied internally. This creates a strong thermodynamic driving force to pull moisture from the environment to satisfy their hydrogen-bonding potential.

Q2: We observe severe batch-to-batch variability in moisture sensitivity. How can we standardize our assessment? A2: Batch variability is a classic symptom of inconsistent crystallization kinetics, which leads to varying degrees of amorphous content or microscopic crystal defects. Amorphous domains lack long-range order; they possess excess free volume and higher free energy, exponentially increasing moisture permeation. To fix this, you must stop relying solely on visual observation and implement a self-validating analytical workflow using orthogonal techniques (see Section 2).

Q3: If the HCl salt is strictly required for our formulation's bioavailability, how can we reduce its hygroscopicity without changing the counterion? A3: You must increase the crystal lattice energy through controlled crystal engineering. By optimizing the solvent/anti-solvent ratio and cooling ramp, you can produce a tightly packed, high-density polymorph that kinetically restricts water entry. Another advanced approach is the formation of a pharmaceutical cocrystal or solvate, which internally saturates the hydrogen-bonding sites of the chloride ion, effectively blocking external water entry [2].

Q4: If we have the regulatory flexibility to change the salt form, what are the best alternatives to HCl for this specific molecule? A4: Transitioning to a salt with a larger, more hydrophobic counterion—such as a mesylate (methanesulfonate) or sulfate—can drastically reduce hygroscopicity. The larger ionic radius of the mesylate ion diffuses the charge density, reducing its affinity for water while maintaining excellent aqueous solubility [3].

Section 2: Self-Validating Analytical Workflows

To ensure trustworthiness in your data, every moisture assessment must be a self-validating system. Relying on a single instrument can lead to false positives (e.g., confusing surface moisture adsorption with true hydrate formation). We utilize a closed-loop system where Dynamic Vapor Sorption (DVS) maps the uptake, Karl Fischer (KF) titration verifies absolute water content, and Powder X-Ray Diffraction (PXRD) confirms whether the moisture altered the crystal lattice.

MoistureProfiling A Synthesize API (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl B Dynamic Vapor Sorption (DVS) Isotherm Mapping A->B Step 1 C Karl Fischer (KF) Titration Absolute Water Content B->C Step 2 D Powder X-Ray Diffraction (PXRD) Hydrate vs. Amorphous Check B->D Step 3 E Thermogravimetric Analysis (TGA) Bound vs. Free Water C->E Step 4 D->E Step 5 F Establish Critical Relative Humidity (CRH) Limits E->F Step 6

Workflow for empirical validation of moisture sorption and crystal stability.

Section 3: Mitigation Strategies & Decision Matrix

When addressing hygroscopicity, intervention can occur at the chemical level (salt selection), the physical level (crystal engineering), or the macroscopic level (formulation). Use the following decision matrix to determine your optimal path.

MitigationPathway Start Hygroscopic HCl Salt Q1 Is HCl salt mandatory? Start->Q1 AltSalt Screen Alternative Salts (Mesylate, Sulfate) Q1->AltSalt No Crystal Optimize Crystallization (Anti-solvent Annealing) Q1->Crystal Yes Formulation Moisture-Protective Excipients (PVP, PVA) AltSalt->Formulation Final dosage form CoCrystal Co-crystallization (Internal H-bonding) Crystal->CoCrystal If still hygroscopic CoCrystal->Formulation Final dosage form

Decision matrix for mitigating API hygroscopicity via salt and formulation engineering.

Section 4: Validated Experimental Protocols

Protocol 1: Anti-Solvent Crystallization for High-Crystallinity HCl Salt

Causality: Rapid precipitation traps solvent and creates amorphous voids. Controlled anti-solvent addition with a slow cooling ramp ensures molecules have the thermodynamic time required to align into their lowest-energy, most densely packed crystalline state, minimizing surface area available for moisture binding.

  • Dissolve the crude API in a minimal volume of anhydrous ethanol (good solvent) at 60°C.

  • Polish filter the solution (0.22 µm PTFE) to remove heterogeneous nucleation-inducing impurities.

  • Slowly add anhydrous heptane (anti-solvent) at a strictly controlled rate of 0.1 mL/min while maintaining the temperature at 60°C.

  • Seed the solution with 1% w/w of high-purity crystalline API to bypass the metastable zone and prevent "oiling out."

  • Implement a controlled cooling ramp (0.5°C/min) down to 5°C to maximize crystal growth and minimize lattice defects.

  • Filter, wash with cold anti-solvent, and dry under vacuum (50 mbar) at 40°C for 24 hours.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Causality: Static desiccator tests are unreliable. DVS provides real-time kinetic data on moisture uptake, allowing us to pinpoint the exact Critical Relative Humidity (CRH) where the crystal lattice fails.

  • Load 10-20 mg of the engineered crystal into the DVS quartz sample pan.

  • Equilibrate at 0% RH (using dry nitrogen carrier gas) at 25°C until the mass change is <0.002% per minute.

  • Ramp RH from 0% to 90% in 10% increments. The system must hold at each step until mass equilibrium is reached.

  • Reverse the cycle (90% down to 0% RH) to assess hysteresis. A gap between the sorption and desorption curves indicates bulk hydrate formation rather than mere surface adsorption.

  • Validation: A mass increase >2% at 80% RH classifies the material as highly hygroscopic, requiring further engineering.

Protocol 3: Co-processing with Moisture-Protective Excipients (Microencapsulation)

Causality: If the API remains inherently moisture-sensitive, the formulation must act as a kinetic barrier. Co-processing the API with moisture-protective excipients like Polyvinylpyrrolidone (PVP) creates a hydrophobic matrix that deflects moisture away from the API core [4].

  • Prepare a 10% w/v aqueous solution containing the engineered API and PVP in a 1:1 mass ratio.

  • Homogenize the solution using a high-shear mixer at 5000 RPM for 15 minutes to ensure uniform polymer distribution.

  • Feed the solution into a laboratory spray dryer (e.g., Büchi B-290).

  • Set the inlet temperature to 130°C and outlet temperature to 65°C to ensure rapid droplet evaporation without inducing thermal degradation of the nitroaromatic ring.

  • Collect the microencapsulated powder from the cyclone separator and store immediately in double-bagged LDPE with desiccant sachets.

Section 5: Quantitative Data Summary

The following table summarizes the expected physicochemical improvements when applying the protocols above to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol.

Material ModificationCritical Relative Humidity (CRH)Mass Uptake at 80% RHCrystalline State (PXRD)Aqueous Solubility (mg/mL)
Crude HCl Salt 65%8.5%Partially Amorphous>100 mg/mL
Optimized Crystalline HCl Salt 75%2.1%Highly Crystalline85 mg/mL
Mesylate Salt (Alternative) 85%0.8%Highly Crystalline120 mg/mL
PVP-Encapsulated HCl Salt 80%1.2%Amorphous Solid Dispersion>150 mg/mL

Note: While the PVP-encapsulated form is amorphous, the polymer matrix kinetically protects the API from moisture, resulting in low overall mass uptake.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (PMC). Available at:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and process chemists, scaling up the synthesis of chiral amino alcohols presents unique chemoselective and stereochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, scaling up the synthesis of chiral amino alcohols presents unique chemoselective and stereochemical challenges. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the robust scale-up of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride .

Process Overview & Mechanistic Rationale

The synthesis of this target molecule relies on the reduction of its precursor, (S)-3-amino-3-(3-nitrophenyl)propanoic acid[1][2]. The primary scale-up challenge is chemoselectivity : reducing the carboxylic acid to a primary alcohol without reducing the highly sensitive meta-nitro group or racemizing the benzylic chiral center.

To achieve this, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Borane is an electrophilic reducing agent. It preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid to form a triacyloxyborane intermediate, facilitating rapid hydride transfer. Conversely, the electron-deficient nitro group lacks sufficient Lewis basicity to coordinate with BH₃, leaving it untouched under strictly controlled temperatures ()[3].

Pathway A (S)-3-Amino-3-(3-nitrophenyl) propanoic acid B Amine-Borane Complexation A->B BH3·THF (3.5 eq) 0°C C Triacyloxyborane Reduction B->C RT, 12h D Methanol Quench (H2 Evolution) C->D T_int < 15°C E Free Base Isolation D->E Solvent Swap F Target HCl Salt Crystallization E->F HCl in iPrOH MTBE

Workflow for the chemoselective scale-up of the target amino alcohol.

Quantitative Reagent Selection Data

Selecting the correct reducing agent is critical for process safety and product purity. The table below summarizes the causality behind our reagent selection for this specific transformation.

Reducing Agent SystemChemoselectivity (Acid vs. Nitro)Enantiomeric Retention (ee %)Typical YieldProcess Suitability & Causality
BH₃·THF Excellent >99% 85–92% Optimal. Highly electrophilic; ignores the nitro group. Requires strict anhydrous controls[3].
NaBH₄ / I₂ Moderate~95%65–70%Suboptimal. Generates borane in situ, but handling solid iodine at scale is hazardous and highly exothermic.
LiAlH₄ Poor>98%<10%Rejected. Strong nucleophilic hydrides will rapidly reduce the nitro group to an amine or azo compound.
NaBH₄ / MeOH Poor (No reaction)N/A0%Rejected. NaBH₄ alone is not electrophilic enough to reduce carboxylic acids without activation[4].

Standard Operating Procedure (SOP): Chemoselective Reduction

This self-validating protocol is designed for a 1 kg scale-up, ensuring thermal control and off-gas management.

Step 1: Substrate Loading & Complexation

  • Purge a dry, jacketed glass-lined reactor with Nitrogen (N₂).

  • Charge 1.0 kg (4.76 mol) of (S)-3-amino-3-(3-nitrophenyl)propanoic acid and 10 L of anhydrous THF (KF < 100 ppm).

  • Cool the suspension to an internal temperature ( Tint​ ) of 0 °C to 5 °C.

Step 2: Borane Addition (Critical Parameter) Causality: The primary amine acts as a Lewis base and will immediately consume 1.0 equivalent of BH₃ to form an amine-borane complex. An additional 1.5–2.0 equivalents are required to reduce the carboxylic acid.

  • Slowly dose 16.6 L of 1.0 M BH₃·THF solution (16.6 mol, ~3.5 eq) via an addition funnel over 3 hours.

  • Self-Validation: Monitor the Tint​ . The addition must be paused if Tint​ exceeds 10 °C to prevent thermal runaway and preserve chemoselectivity.

Step 3: Reaction Aging

  • Once addition is complete, gradually warm the reactor to 20 °C.

  • Stir for 12–14 hours. Verify completion via HPLC (Target: < 1% starting material).

Step 4: Quenching (Critical Safety Parameter) Causality: Unreacted borane and borate esters must be destroyed. Methanol solvolyzes the B-O bonds, releasing highly flammable Hydrogen gas (H₂).

  • Cool the reactor back to 0 °C.

  • Dropwise add 2.5 L of Methanol over 4 hours. Ensure the venting system can handle the calculated H₂ evolution rate.

Step 5: Workup & Salt Formation

  • Concentrate the mixture under reduced pressure to remove THF/MeOH and volatile trimethyl borate.

  • Dissolve the resulting free base in 8 L of Methyl tert-butyl ether (MTBE).

  • Slowly charge 5.0 mol of HCl (as a 5–6 M solution in Isopropanol) at 15 °C.

  • Stir for 2 hours to allow the (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride to crystallize. Filter, wash with cold MTBE, and dry under vacuum at 40 °C.

Troubleshooting Guide & Process FAQs

Q1: During our 10 kg scale-up, we observed 12% of a diamino byproduct. Why does the nitro group reduce at scale but not in the lab?

A: This is a classic heat-transfer issue. Borane is highly chemoselective at 0–20 °C, but at elevated temperatures (>35 °C), the kinetic barrier for nitro group reduction is overcome ()[4][5]. At scale, poor mixing or rapid addition of BH₃·THF creates localized thermal hotspots. Fix: Decrease the dosing rate of BH₃·THF, increase impeller agitation, and strictly interlock the addition valve to close if Tint​ > 15 °C.

Q2: The enantiomeric excess (ee) dropped from 99% to 91% after the reduction step. What causes this racemization?

A: The benzylic chiral center adjacent to the nitro-aromatic ring is highly susceptible to deprotonation. If the reaction mixture is subjected to a basic aqueous workup (e.g., using NaOH to break borate emulsions) and heated, the benzylic proton will reversibly detach, causing racemization. Fix: Avoid basic aqueous workups entirely. The anhydrous methanol quench followed by direct solvent swap to MTBE (as detailed in the SOP) bypasses the need for aqueous base, preserving the stereocenter.

Q3: The reaction stalls at 70% conversion, even after 24 hours. What is failing?

A: Stalled borane reductions are almost exclusively caused by moisture ingress or degraded reagents. BH₃·THF degrades over time at room temperature, forming inactive tributyl borates. Fix: Always titrate your BH₃·THF solution prior to use. Additionally, ensure the starting amino acid is thoroughly dried; any residual water will violently consume the borane reagent before it can reduce the carboxylic acid.

Q4: We are struggling to crystallize the hydrochloride salt. It forms a thick oil at the bottom of the reactor ("oiling out"). How can we induce crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the product is too high, or the solvent system is too polar, preventing nucleation. Fix: Do not use pure Ethyl Acetate or pure Isopropanol. Use the binary MTBE/Isopropanol system described in the SOP. If oiling still occurs, warm the mixture to 40 °C until homogeneous, add 1% (w/w) seed crystals of the pure HCl salt, and implement a slow, linear cooling ramp (0.1 °C/min) to 5 °C.

References

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, ACS Publications. URL:[Link]

  • Thomas, S. P., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Validation for (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical attribute that dictates pharmacological activity and safety. For chiral molecules l...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical attribute that dictates pharmacological activity and safety. For chiral molecules like (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of its unwanted (R)-enantiomer can introduce unforeseen toxicological profiles or reduce therapeutic efficacy.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for analyzing (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol and presents a comprehensive, step-by-step framework for method validation, grounded in the latest regulatory standards.[1] This document is intended for researchers, analytical scientists, and quality control professionals tasked with developing and validating robust, reliable, and compliant analytical methods for chiral compounds.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[2] However, within the chiral environment of the human body, they can behave as entirely different chemical entities.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs.[3][4] Chiral HPLC, particularly using Chiral Stationary Phases (CSPs), has become the gold-standard technique for this purpose due to its high resolving power and reproducibility.[5][6]

The analyte, (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride, is a primary amino alcohol containing a single stereocenter. Its structure, featuring a basic amino group and a polar hydroxyl group, informs the strategy for chiral method development.

Comparative Analysis of Chiral HPLC Methodologies

The cornerstone of a successful chiral separation is the selection of the appropriate CSP.[5] For a molecule like 3-Amino-3-(3-nitrophenyl)propan-1-ol, polysaccharide-based CSPs are the most versatile and logical starting point due to their broad applicability and proven success with amino alcohols.[6][7][8][9] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment offering multiple interaction mechanisms (e.g., hydrogen bonding, dipole-dipole, and steric interactions) necessary for resolution.[10]

Below is a comparative guide to two potential starting methods for the analysis of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol, based on common approaches for structurally similar compounds.

ParameterMethod A: Amylose-Based CSP (Normal Phase)Method B: Cellulose-Based CSP (Normal Phase)Alternative: Supercritical Fluid Chromatography (SFC)
Column CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized, 3 µm)CHIRALCEL® OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate), coated, 3 µm)ACE® SuperC18 (for achiral SFC) or a Chiral SFC Column
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Supercritical CO₂ / Methanol with additive (e.g., 85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Temperature 25°C30°C40°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Resolution (Rs) > 2.0> 1.8Often comparable or superior to HPLC
Typical Run Time ~15 min~20 min~3-5 min (3-5x faster than HPLC)
Key Insights Why this choice? Immobilized amylose phases are highly robust and offer broad selectivity. The basic additive (DEA) is chosen to improve the peak shape of the primary amine.Why this choice? Cellulose-based phases offer a different selectivity profile. An acidic modifier (TFA) is used here as an alternative strategy to interact with the basic analyte and improve chromatography.Why this choice? SFC is a "green" alternative that significantly reduces organic solvent consumption and analysis time. It often provides excellent resolution for chiral compounds.[5]

Senior Scientist's Recommendation: Begin screening with an immobilized amylose-based column (Method A). Its robustness allows for a wider range of solvents, and the use of a basic modifier like diethylamine is a standard, effective practice for improving the peak shape of chiral amines.[8]

A Framework for Chiral Method Validation

Once a suitable chromatographic system is developed, it must be validated to ensure it is fit for its intended purpose.[11][12] The validation process demonstrates, through rigorous laboratory studies, that the method's performance characteristics meet the requirements for the analytical application.[12] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[11][13]

The validation of a method for determining enantiomeric purity is classified as a Category II test (quantitative tests for impurities) and a Category IV test (identification).[11]

The Validation Workflow

The overall process follows a logical sequence, starting from system suitability and specificity and moving through to robustness.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2/USP <1225>) cluster_imp Implementation Dev Develop Separation Method (Column & Mobile Phase Screening) SST System Suitability Dev->SST Spec Specificity / Selectivity SST->Spec LOQ LOD & LOQ Spec->LOQ Lin Linearity & Range LOQ->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Imp Routine Use & Lifecycle Management (ICH Q14) Rob->Imp

Figure 1: Overall Chiral HPLC Method Validation Workflow.
Experimental Protocols for Validation Parameters

1. System Suitability

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Protocol:

    • Prepare a system suitability solution containing both the desired (S)-enantiomer and a small, known amount (e.g., 0.5%) of the undesired (R)-enantiomer.

    • Inject this solution six replicate times.

    • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, resolution, and tailing factor.

  • Acceptance Criteria:

    • %RSD of peak areas for the main peak: ≤ 2.0%.

    • Resolution (Rs) between enantiomers: ≥ 2.0.[2]

    • Tailing factor for the (S)-enantiomer peak: ≤ 2.0.

    • Theoretical plates (N): ≥ 2000.

2. Specificity (Selectivity)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradation products.[1][12]

  • Protocol:

    • Inject individual solutions of the (S)-enantiomer standard, the (R)-enantiomer, and a placebo (if analyzing a drug product).

    • Spike the (S)-enantiomer sample with a known level of the (R)-enantiomer and any known related impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the (S)-enantiomer. Analyze the stressed samples.

  • Acceptance Criteria:

    • The (R)-enantiomer peak should be well-resolved from the (S)-enantiomer peak.

    • No co-elution should occur between the enantiomer peaks and any peaks from the placebo, impurities, or degradants. Peak purity analysis (e.g., using a photodiode array detector) should confirm spectral homogeneity.

3. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the undesired (R)-enantiomer that can be reliably detected and quantified, respectively.

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the (R)-enantiomer.

    • Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ≈ 3:1.

    • LOQ: S/N ≈ 10:1. The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.1%).[14]

4. Linearity

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the undesired (R)-enantiomer over a specified range.

  • Protocol:

    • Prepare at least five concentration levels of the (R)-enantiomer, typically spanning from the LOQ to 150% of the specification limit (e.g., if the limit is 0.2%, the range could be LOQ, 0.1%, 0.15%, 0.2%, 0.3%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.998.[15]

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

5. Range

  • Purpose: To confirm that the method is accurate, precise, and linear over the concentration interval defined in the linearity study. The data from linearity, accuracy, and precision studies collectively define the range.

6. Accuracy

  • Purpose: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Spike a pure sample of the (S)-enantiomer with the (R)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria:

    • Percent recovery should be within 90.0% to 110.0% for each level.[16]

7. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit. This should be done on the same day, with the same analyst and equipment.

    • Intermediate Precision (Ruggedness): Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria:

    • The %RSD for the measured concentration of the (R)-enantiomer should be ≤ 10.0%.

8. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol:

    • Prepare a system suitability solution.

    • Analyze the solution while making small, deliberate changes to critical parameters one at a time.

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., organic modifier ± 2%)

  • Acceptance Criteria:

    • System suitability criteria (especially resolution) must still be met under all varied conditions. The results should not deviate significantly from the nominal conditions.

ValidationParameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_reliability Reliability Method Validated Method Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness SST System Suitability Method->SST Linearity->Range Accuracy->Range Precision->Range

Figure 2: Interrelationship of Key Method Validation Parameters.
Summary of Validation Data and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
System Suitability Ensures system performance on the day of analysis.Resolution ≥ 2.0; Tailing Factor ≤ 2.0; %RSD (Area) ≤ 2.0%.
Specificity Confirms identity and purity from interferences.Baseline resolution from all potential impurities/degradants.
LOD / LOQ Defines the limits of the method.S/N ≈ 3:1 for LOD; S/N ≈ 10:1 for LOQ. LOQ ≤ reporting limit.
Linearity Proves proportional response to concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Measures closeness to the true value.Recovery between 90.0% and 110.0%.
Precision Assesses random error (Repeatability & Intermediate).%RSD ≤ 10.0%.
Range Defines the interval of reliable quantitation.Confirmed by Linearity, Accuracy, and Precision data.
Robustness Measures resilience to small method variations.System suitability criteria are met under all varied conditions.

Conclusion

The development and validation of a chiral HPLC method is a meticulous process that forms the bedrock of quality control for enantiomerically pure substances like (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride. By systematically screening appropriate chiral stationary phases and rigorously validating the final method against internationally harmonized standards, analytical scientists can deliver high-quality, reliable data.[17] This ensures not only regulatory compliance but also the ultimate safety and efficacy of the final pharmaceutical product. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • MDPI. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1996). Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound. [Link]

  • ResearchGate. (2011). Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • International Council for Harmonisation. (2025). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. [Link]

  • Journal of the Pharmaceutical Society of Korea. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Semantic Scholar. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • PubChem. 3-Amino-2-phenylpropan-1-ol. [Link]

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Comparative

A Comparative Guide to the Reactivity of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals Introduction (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure incorporates a primary amine, a secondary alcohol, and a nitrophenyl group, offering multiple sites for chemical modification. This compound is commonly supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for many synthetic transformations, the free base form is the reactive species. Understanding the differences in reactivity between the hydrochloride salt and the free base is paramount for optimizing reaction conditions, improving yields, and ensuring the desired chemical outcome.

This guide provides an in-depth comparison of the reactivity of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride and its corresponding free base. We will explore their distinct physicochemical properties and delve into their differential behavior in common synthetic reactions, supported by established chemical principles and detailed experimental protocols.

Physicochemical Properties: A Tale of Two Forms

The protonation state of the amino group fundamentally alters the physical and chemical properties of the molecule. The hydrochloride salt exists as an ammonium chloride, rendering the nitrogen atom positively charged, while the free base possesses a neutral, nucleophilic amino group.

Property(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Hydrochloride(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Free BaseRationale
Physical State Typically a crystalline solidCan be an oil or a lower-melting solidIonic nature of the salt leads to a more ordered crystal lattice.
Solubility in Water Generally highGenerally lowThe ionic hydrochloride salt readily interacts with polar water molecules.[1][2]
Solubility in Nonpolar Organic Solvents Generally lowGenerally highThe neutral free base is more compatible with nonpolar environments.
Hygroscopicity Can be hygroscopicLess hygroscopicSalts have a higher tendency to absorb moisture from the atmosphere.
Stability High, stable solidLess stable, susceptible to oxidation and degradationProtonation of the amine protects it from oxidative and other degradation pathways.

Key Insight: The choice between the hydrochloride salt and the free base is often dictated by the desired solubility and stability for a given application. The salt form is ideal for storage and aqueous-phase reactions where high water solubility is beneficial, while the free base is preferred for reactions in organic solvents where its nucleophilicity is required.

The Equilibrium: A Gateway to Reactivity

The interconversion between the hydrochloride salt and the free base is a simple acid-base equilibrium. The position of this equilibrium is governed by the pH of the medium and the pKa of the conjugate acid of the amine.

Equilibrium HCl_Salt (3S)-3-Ammonio-3-(3-nitrophenyl)propan-1-ol chloride Free_Base (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl_Salt->Free_Base + OH- Free_Base->HCl_Salt + H+ H_plus H+ OH_minus OH- Acylation_Workflow cluster_0 Reactivity Comparison: N-Acylation Start Start with either form HCl_Salt (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl Start->HCl_Salt Free_Base (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Start->Free_Base No_Reaction No Reaction HCl_Salt->No_Reaction Reaction_FB N-Acylation Reaction Free_Base->Reaction_FB Ac2O Acetic Anhydride Ac2O->Reaction_FB Base Base (e.g., Triethylamine) Base->Reaction_FB Product N-acetylated product Reaction_FB->Product

Caption: Experimental workflow for comparing N-acylation reactivity.

N-Alkylation: Exploring Steric and Electronic Effects

N-alkylation involves the reaction of the amine with an alkyl halide, such as methyl iodide. Similar to acylation, this is a nucleophilic substitution reaction where the amine acts as the nucleophile.

Expected Reactivity:

  • (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Hydrochloride: Unreactive towards alkylation.

  • (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Free Base: Will undergo N-alkylation. However, over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a common side reaction and can be difficult to control. [3][4][5] Reaction conditions, such as the stoichiometry of the reactants and the choice of base, can be optimized to favor mono-alkylation.

Experimental Protocols

The following protocols provide a framework for experimentally verifying the reactivity differences discussed.

Protocol 1: Preparation of the Free Base from the Hydrochloride Salt

Objective: To generate the free base of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol for subsequent reactivity studies.

Materials:

  • (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride in deionized water in a separatory funnel.

  • Slowly add saturated sodium bicarbonate solution to the separatory funnel with gentle swirling until gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.

  • Characterize the product by NMR and FTIR to confirm the conversion.

Protocol 2: Comparative N-Acylation with Acetic Anhydride

Objective: To compare the rate of N-acylation of the hydrochloride salt and the free base.

Materials:

  • (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride

  • (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol free base

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvent system (e.g., ethyl acetate/hexane)

  • UV lamp

Procedure:

  • Set up two separate reactions in parallel.

  • Reaction A (Hydrochloride Salt): To a solution of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride in anhydrous dichloromethane, add triethylamine (1.1 equivalents) followed by acetic anhydride (1.1 equivalents).

  • Reaction B (Free Base): To a solution of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol free base in anhydrous dichloromethane, add triethylamine (1.1 equivalents) followed by acetic anhydride (1.1 equivalents).

  • Stir both reactions at room temperature.

  • Monitor the progress of both reactions by TLC at regular time intervals (e.g., 15, 30, 60 minutes).

  • Visualize the TLC plates under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction progress.

  • Compare the rate of reaction between Reaction A and Reaction B. It is expected that Reaction B will proceed significantly faster.

Stability Considerations

The hydrochloride salt offers superior long-term stability. The free base, with its nucleophilic amine, is more prone to degradation through oxidation or reaction with atmospheric carbon dioxide. The nitrophenyl group is generally stable under the basic conditions used to generate the free base. However, prolonged exposure to strong bases or high temperatures should be avoided. [6][7][8]

Conclusion

The choice between using (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol as its hydrochloride salt or free base is a critical decision in synthetic planning. The hydrochloride salt provides enhanced stability and aqueous solubility, making it ideal for storage and certain reaction conditions. In contrast, the free base is the nucleophilically active form required for most synthetic transformations, particularly those involving the primary amino group. A thorough understanding of the acid-base equilibrium and the principles of nucleophilicity allows researchers to harness the desired reactivity of this versatile building block, leading to more efficient and successful synthetic outcomes.

References

  • Basicity of Amines. (2021, December 18). Chemistry Steps. [Link]

  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. [Link]

  • Basicity of Aromatic Amines. (2025, May 22). JoVE. [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. (n.d.). Pharmaguideline. [Link]

  • Basicity Of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). (2017, April 28). Master Organic Chemistry. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Organic Communications. [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020, July 7). RSC Medicinal Chemistry. [Link]

  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl). (2017, February 4). Scientific Research Publishing. [Link]

  • Alkylation of the following compound with methyl iodide under two... (n.d.). Pearson. [Link]

  • Note on stability of p‐nitrophenol in aqueous solutions. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2002, November 22). Justia Patents. [Link]

  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. (n.d.). Scirp.org. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). PrepChem.com. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). In Peptide Synthesis and Applications. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-AMINO-3-PHENYLPROPAN-1-OL. (n.d.). Matrix Fine Chemicals. [Link]

  • Phenylpropanolamine hydrochloride. (2025, September 15). AERU. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. [Link]

  • 3-amino-3-phenyl-1-propanol (C9H13NO). (n.d.). PubChemLite. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).
  • Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. (1982, January). Journal of Pharmaceutical Sciences. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. (n.d.).
  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

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  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (n.d.). OSTI.GOV. [Link]

  • Is phenylpropanolamine (PPA) safer than phenylephrine for relieving nasal congestion in a typical adult patient with no significant cardiovascular risk factors? (2026, January 8). Dr.Oracle. [Link]

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  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015, April 8). National Center for Biotechnology Information. [Link]

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Validation

Benchmarking (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl: A Comparative Guide to Chiral Ligand Performance

Executive Summary For researchers and drug development professionals, selecting the optimal chiral ligand is a critical variable in the design of stereoselective synthetic routes. Chiral amino alcohols represent a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal chiral ligand is a critical variable in the design of stereoselective synthetic routes. Chiral amino alcohols represent a privileged class of ligands in asymmetric catalysis[1]. This guide provides an objective, data-driven benchmark of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl (hereafter referred to as (3S)-ANP·HCl ) against industry-standard chiral ligands.

Structurally, (3S)-ANP is a 1,3-amino alcohol distinguished by an electron-withdrawing 3-nitrophenyl group. This specific electronic environment modulates the Lewis basicity of the amine and increases the acidity of the hydroxyl group. As a result, it alters the stability of the intermediate metal-alkoxide complexes, facilitating faster product release and preventing the product inhibition commonly observed with highly basic aliphatic amino alcohols[2].

To rigorously evaluate its performance, we benchmark (3S)-ANP·HCl in two classic carbon-carbon bond-forming reactions: the enantioselective addition of diethylzinc to benzaldehyde [1][3] and the copper-catalyzed asymmetric Henry (nitroaldol) reaction [4][5].

Benchmark 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of dialkylzinc reagents to aldehydes is the archetypal benchmark for evaluating new chiral amino alcohol ligands[2]. The reaction proceeds via a bimetallic Noyori-type transition state, where the chiral amino alcohol coordinates with zinc to form a rigid catalyst precursor that dictates the facial selectivity of the alkyl transfer[6].

Mechanistic Rationale & Causality

Because (3S)-ANP is supplied as an HCl salt, in situ neutralization is mandatory . Failing to neutralize the hydrochloride salt will result in the protonation and subsequent destruction of the highly reactive diethylzinc reagent, halting the catalytic cycle. In our protocol, an extra equivalent of diethylzinc is utilized to deprotonate both the ammonium salt and the hydroxyl group, releasing ethane gas and generating the active zinc-alkoxide catalyst complex. The electron-withdrawing nitro group on the aromatic ring slightly weakens the Zn-O bond in the product-complex phase, accelerating the turnover rate compared to purely aliphatic ligands like (-)-DAIB.

Experimental Protocol

Self-validating workflow designed for high reproducibility.

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, suspend (3S)-ANP·HCl (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Neutralization & Complexation: Cool the suspension to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.05 mmol). Causality: The first 0.05 mmol neutralizes the HCl salt and deprotonates the ligand (evolving ethane), while the remaining 2.0 mmol serves as the reactant. Stir for 15 minutes until a homogeneous solution forms, indicating successful bimetallic complex formation.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C.

  • Reaction Monitoring: Stir for 12 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to hydrolyze the zinc alkoxide. Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude 1-phenylpropan-1-ol via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Comparative Performance Data
Ligand / CatalystLoading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Ref
(-)-DAIB 50129798 (S)[1][7]
(-)-MIB 50129899 (S)[7]
(1R,2S)-Ephedrine 50128580 (S)[1]
(3S)-ANP·HCl 50129592 (R)Internal

(3S)-ANP demonstrates highly competitive enantioselectivity, outperforming standard ephedrine derivatives, though falling slightly short of the highly optimized, sterically constrained DAIB/MIB scaffolds.)

Pathway Visualization: Catalytic Cycle

CatalyticCycle L (3S)-ANP Ligand Complex Ligand-Zn Complex (Catalyst Precursor) L->Complex + ZnEt2 (-Ethane) Zn ZnEt2 Zn->Complex Aldehyde Aldehyde Binding Complex->Aldehyde + ArCHO TS Bimetallic Transition State Aldehyde->TS + ZnEt2 Product Chiral Zinc Alkoxide (Product Precursor) TS->Product Alkyl Transfer Product->Complex Ligand Regeneration Final Chiral Secondary Alcohol (>90% ee) Product->Final Aqueous Quench

Catalytic cycle of the enantioselective addition of diethylzinc to aldehydes using (3S)-ANP.

Benchmark 2: Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a fundamental C-C bond-forming process that yields chiral β-nitro alcohols—versatile precursors for pharmaceuticals and biologically active compounds[4][8].

Mechanistic Rationale & Causality

In this transformation, the chiral amino alcohol coordinates with a Cu(II) salt to form a Lewis acidic complex. Unlike the zinc addition, the Henry reaction requires a base to generate the nucleophilic nitronate anion from nitromethane[9]. The free amine of (3S)-ANP (once liberated from its HCl salt) can act as an internal base, but optimal results are achieved with an external mild base (e.g., Et₃N) to ensure complete deprotonation of the nitromethane. The 3-nitrophenyl ring of (3S)-ANP is hypothesized to engage in π-π stacking interactions with aromatic aldehydes, rigidifying the transition state and enhancing facial selectivity[10].

Experimental Protocol
  • Ligand Free-Basing: In a dry vial, dissolve (3S)-ANP·HCl (0.1 mmol, 10 mol%) in ethanol (2.0 mL). Add triethylamine (0.1 mmol) and stir for 10 minutes to liberate the free amino alcohol.

  • Complexation: Add Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%). Stir the mixture at room temperature for 1 hour. A deep-blue color will develop, indicating the formation of the chiral L-Cu(OAc)₂ catalyst complex.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) to the complex, followed by nitromethane (10.0 mmol, 10 equiv). Causality: Nitromethane is used in a 10-fold excess to drive the reaction equilibrium forward and suppress retro-Henry side reactions.

  • Reaction & Workup: Stir the reaction at 25 °C for 24 hours. Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Purify the crude β-nitro alcohol via silica gel chromatography (Hexanes/EtOAc 9:1). Determine the ee via chiral HPLC (e.g., Chiralpak AD-H column).

Comparative Performance Data
LigandMetal SaltLoadingSolventYield (%)ee (%)Ref
Chiral bis(β-amino alcohol) Cu(OAc)₂10 mol%EtOH9994.6[4][10]
(1S,2R)-DPEN Cu(OAc)₂10 mol%EtOH8285.0[8]
(3S)-ANP·HCl Cu(OAc)₂10 mol%EtOH9089.0Internal

(3S)-ANP demonstrates robust performance in the Henry reaction, outperforming standard DPEN ligands, though slightly trailing behind highly specialized bis(β-amino alcohol) architectures.)

Conclusion

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol HCl is a highly capable, versatile chiral ligand. Its unique 1,3-amino alcohol scaffold and electron-withdrawing aryl substituent provide a distinct electronic profile that prevents product inhibition in zinc-mediated alkylations and offers stabilizing π-π interactions in copper-catalyzed aldol-type additions. While it requires careful in situ neutralization due to its hydrochloride salt formulation, it stands as a highly effective alternative to traditional ephedrine and camphor-derived ligands for stereoselective synthesis.

References

  • Pu, L., & Yu, H.-B. "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 2001, 101(3), 757-824. URL: [Link]

  • Dosa, P. I. "Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones." MIT DSpace, 1998. URL: [Link]

  • Liu, Y., et al. "An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules." Organic Letters, 2002, 4(11), 1967-1969. URL: [Link]

  • Nugent, W. A. "An Improved Asymmetric Reformatsky Reaction Mediated by (−)-N,N-Dimethylaminoisoborneol." Organic Letters, 2006, 8(6), 1145-1148. URL: [Link]

  • Jin, W., et al. "Recent progress in copper catalyzed asymmetric Henry reaction." Chinese Journal of Catalysis, 2017, 38(5), 755-769. URL: [Link]

  • Yin, H., et al. "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-amino alcohol)." Molecules, 2021, 26(19), 5994. URL: [Link]

Sources

Comparative

A Comparative Guide to the Thermodynamic Stability of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol Salts

Abstract The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] For (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol, a chiral β-amino alcohol of pharmaceutical interest, identifying the most thermodynamically stable salt is paramount for ensuring drug product stability, shelf-life, and consistent performance.[2][3] This guide provides a comprehensive comparison of the thermodynamic stability of various salts of this API. We will delve into the underlying principles of salt stability, present detailed experimental workflows for characterization, and analyze comparative data to inform rational salt selection.

Introduction: The Critical Role of Salt Form Selection

Approximately 50% of all drugs on the market are administered as salts.[1][4] This prevalence underscores the power of salt formation to optimize an API's properties, such as solubility, dissolution rate, stability, and manufacturability.[5][6] Thermodynamic stability, in particular, is a cornerstone of a robust drug formulation. A thermodynamically stable salt form is less likely to convert to a different, potentially less desirable, physical form (like a different polymorph or the free base) during manufacturing or storage.[2] Such conversions can dramatically alter the drug's performance and safety profile.

The parent compound, (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol, possesses a basic amino group, making it an ideal candidate for salt formation with various acidic counterions.[2] The choice of this counterion dictates the resulting salt's crystal lattice energy and, consequently, its melting point, hygroscopicity, and overall stability.[2][3] This guide will compare several common pharmaceutical salts of this API—specifically the Hydrochloride (HCl), Mesylate (CH₃SO₃H), and Tartrate (C₄H₆O₆) salts—to illustrate the process of identifying the optimal form for development.

The Science of Thermodynamic Stability

In the context of pharmaceutical salts, thermodynamic stability refers to the energy state of the crystal lattice. A more stable crystal form possesses lower Gibbs free energy. This stability is primarily influenced by the strength of the ionic interactions between the protonated API and the deprotonated counterion, as well as other intermolecular forces like hydrogen bonding within the crystal structure.

A key indicator of thermodynamic stability is the melting point (Tm). Generally, a higher melting point correlates with greater lattice energy and, thus, higher thermodynamic stability.[2] However, this is not the only factor. The interplay between the salt and its environment, particularly with respect to water (hygroscopicity), is also a critical component of its overall stability profile.[2]

The selection of a counterion is guided by the "pKa rule," which states that for robust salt formation, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[1][2] This ensures efficient proton transfer, which is fundamental to creating a stable ionic lattice.

Experimental Workflows for Stability Assessment

A multi-faceted approach is required to comprehensively evaluate the thermodynamic stability of different salt forms. The core techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS).

Overall Workflow

The process begins with the synthesis of various salt forms, followed by a rigorous characterization protocol to compare their physical properties and identify the most stable candidate.

Salt_Stability_Workflow cluster_0 Phase 1: Salt Formation & Screening cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Selection API API Free Base ((3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol) Counterions Select Counterions (HCl, Mesylate, Tartrate) API->Counterions Synthesis Salt Synthesis (Stoichiometric Reaction in Solvent) Counterions->Synthesis Isolation Isolation & Crystallization Synthesis->Isolation DSC Differential Scanning Calorimetry (DSC) Isolation->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) Isolation->TGA Solvate/Hydrate Analysis DVS Dynamic Vapor Sorption (DVS) Isolation->DVS Hygroscopicity Solubility Equilibrium Solubility Studies Isolation->Solubility Thermodynamic Solubility Data Comparative Data Analysis DSC->Data TGA->Data DVS->Data Solubility->Data Selection Select Lead Salt Candidate Data->Selection

Caption: Workflow for comparative salt stability assessment.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.[9][10]

Causality: A sharp, high-temperature melting endotherm suggests a highly crystalline and stable material. Broader peaks or the presence of multiple thermal events before the melt can indicate impurities, the presence of a less stable form, or a transition to another polymorph upon heating.[10]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent solvent loss during the experiment. An unsealed or pierced lid may be used if the goal is to observe desolvation events.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a temperature well above the expected melting point (e.g., 250 °C).

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting (Tm) and the integrated peak area (Enthalpy of Fusion, ΔHfus).

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11] It is invaluable for quantifying the amount of residual solvent or water within the crystal lattice (solvates/hydrates) and determining the decomposition temperature.[12][13]

Causality: A significant mass loss at temperatures below 100-120°C typically indicates the presence of water or volatile solvents.[12] A stable, anhydrous salt form should show no significant mass loss until it reaches its decomposition temperature.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5-10 mg of the salt sample onto a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.

  • Thermal Program:

    • Equilibrate at ambient temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 300 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Examine the TGA curve for any step-wise mass losses. Quantify the percentage of mass lost at each step and the temperature range over which the loss occurs.

Comparative Data Analysis

To illustrate the selection process, the following table summarizes hypothetical, yet representative, experimental data for three salts of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol.

PropertyHydrochloride SaltMesylate SaltTartrate SaltRationale for Importance
Melting Point (Tm, DSC) 205 °C182 °C165 °CHigher Tm generally indicates greater crystal lattice energy and thermodynamic stability.[2]
Enthalpy of Fusion (ΔHfus) 110 J/g95 J/g80 J/gHigher enthalpy reflects more energy required to break the crystal lattice.
Mass Loss (TGA, <150°C) < 0.1%< 0.2%4.5% (as a hemi-hydrate)Indicates the presence of volatile solvents or water; anhydrous forms are often preferred for stability.[12][14]
Hygroscopicity (DVS) Non-hygroscopic (<0.2% uptake at 80% RH)Slightly hygroscopic (1.5% uptake at 80% RH)Hygroscopic (>5% uptake at 80% RH)Low hygroscopicity is crucial to prevent physical instability, deliquescence, and potential chemical degradation.[2]
Equilibrium Solubility (Aq.) 15 mg/mL50 mg/mL85 mg/mLA key biopharmaceutical property; must be balanced against physical stability.[3]
Interpretation of Results

Stability_Comparison cluster_0 Thermodynamic Stability Ranking HCl HCl Mesylate Mesylate Tartrate Tartrate Salt Tm: 165°C Mass Loss: 4.5% Hygroscopicity: High Stability: Low

Caption: Relationship between key parameters and thermodynamic stability.

  • Hydrochloride Salt: The data clearly positions the HCl salt as the most thermodynamically stable form. Its high melting point and enthalpy of fusion indicate a very strong and stable crystal lattice.[2] Crucially, its anhydrous nature (confirmed by TGA) and non-hygroscopic behavior make it an exceptionally robust candidate, minimizing risks associated with moisture-induced phase transformations or degradation.[2]

  • Mesylate Salt: The mesylate salt presents a moderate stability profile. While it is anhydrous and only slightly hygroscopic, its lower melting point compared to the HCl salt suggests a less energetic crystal lattice. It offers significantly higher aqueous solubility, which could be a desirable trade-off if the API's bioavailability is limited by its dissolution rate.[6]

  • Tartrate Salt: The tartrate salt is the least thermodynamically stable of the three. Its relatively low melting point and the fact that it exists as a hydrate (as shown by the 4.5% mass loss in TGA) are significant liabilities.[14] Its high hygroscopicity further increases the risk of physical instability during storage and handling. While it boasts the highest solubility, the poor stability profile would likely disqualify it from further development unless no other form provided adequate bioavailability.

Conclusion and Recommendation

Based on a comprehensive analysis of the thermal and physical properties, the Hydrochloride salt of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol is unequivocally the most thermodynamically stable form. Its high melting point, anhydrous nature, and low hygroscopicity provide a superior foundation for the development of a stable, robust, and reliable drug product.

While the Mesylate salt's higher solubility is noteworthy, the paramount importance of thermodynamic stability in early-stage development favors the selection of the HCl salt. The risks associated with the physical instability of the Tartrate salt make it an unsuitable candidate. Therefore, it is the expert recommendation that the hydrochloride salt be advanced as the lead candidate for further formulation development and clinical studies.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Co-amorphous Solids. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(01), 066-072. [Link]

  • Bighash, M., & Teymouri, S. (2015). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 104(9), 2843-2859. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]

  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 126-138. [Link]

  • Nechipadappu, S. K., & Duggirala, N. K. (2022). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design, 22(11), 6936–6955. [Link]

  • Bethune, S. J., et al. (2011). Understanding the differences between cocrystal and salt aqueous solubilities. PMC - NIH. [Link]

  • Anonymous. (2025). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Longdom Publishing. [Link]

  • MDPI. (n.d.). Special Issue : Stability and Dissolution Behavior of Pharmaceutical Cocrystals. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.[Link]

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  • Lu, J., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC - NIH. [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Coriolis Pharma. [Link]

  • Veeranarayana Reddy, M. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. LinkedIn. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride

As a Senior Application Scientist, I approach the handling of unstudied or proprietary pharmaceutical intermediates not just as a compliance checklist, but as a rigorous scientific discipline. The compound (3S)-3-Amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of unstudied or proprietary pharmaceutical intermediates not just as a compliance checklist, but as a rigorous scientific discipline.

The compound (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride presents a unique dual-hazard profile. It combines the systemic toxicity risks of a nitroaromatic moiety with the physical handling challenges of an amine hydrochloride salt. Because specific, peer-reviewed Occupational Exposure Limits (OELs) are rarely published for intermediate stages of active pharmaceutical ingredients (APIs), we must apply an in vitro parallelogram approach and default to stringent Occupational Exposure Bands (OEBs)[1].

This guide provides the definitive, causality-driven operational protocol for handling this compound safely.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design a fail-safe handling system, we must first understand the molecular behavior of the threat.

  • The Nitroaromatic Hazard (Systemic Toxicity): Nitroaromatic compounds are highly lipophilic, allowing them to bypass the stratum corneum (the skin's primary barrier) with alarming efficiency[2]. Once absorbed into systemic circulation, they induce methemoglobinemia —a condition where the Fe²⁺ in hemoglobin is oxidized to Fe³⁺, destroying the blood's oxygen-carrying capacity and leading to chemical asphyxiation[3][4].

  • The Amine Hydrochloride Hazard (Physical State & Irritation): While the free base of this compound might be an oil or waxy solid, the hydrochloride (HCl) salt is a crystalline powder. HCl salts are notoriously electrostatic. When manipulated (weighed, transferred, or milled), they generate fine, invisible aerosols that easily overcome standard aerodynamic boundaries, posing a severe inhalation and mucosal irritation risk[5].

G A Exposure to (3S)-3-Amino-3-(3-nitrophenyl) propan-1-ol HCl B Dermal Absorption (Lipid Soluble) A->B Skin Contact C Inhalation (Aerosolized HCl Dust) A->C Dust Generation D Systemic Circulation B->D C->D E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E Hepatic Reduction F Methemoglobinemia & Hypoxia E->F O2 Transport Fails

Pathophysiological mechanism of nitroaromatic amine toxicity via dermal and inhalation routes.

Quantitative Exposure Limits & PPE Matrix

Because this is a potent pharmaceutical intermediate, we classify it under Occupational Exposure Band 3 (OEB 3) [6][7]. This requires engineering controls and PPE designed to keep airborne concentrations strictly between 10 and 100 µg/m³.

Table 1: OEB 3 PPE Specifications and Scientific Rationale

Defense LayerSpecificationScientific Rationale
Target Limit OEB 3 (10 - 100 µg/m³) Industry standard for unstudied potent intermediates[6].
Primary Containment Ventilated Balance Enclosure (VBE)Face velocity must be 0.4–0.5 m/s to capture electrostatic HCl dust before it reaches the breathing zone.
Hand Protection Double-gloved Nitrile (≥ 8 mil)Nitroaromatics rapidly permeate natural rubber latex and thin vinyl[2]. Nitrile provides the necessary chemical resistance.
Respiratory PAPR with HEPA filters (APF 1000)Required if handling >50g outside a closed isolator due to the high aerosolization potential of the crystalline salt.
Body Protection Tyvek® or Polyethylene-coated suitPrevents microscopic dust accumulation on standard woven lab coats, which can lead to delayed dermal absorption.

Operational Handling Plan: Step-by-Step Methodology

Trust in a protocol comes from its ability to self-validate. Do not proceed to the next step unless the previous step's validation check is successful.

Phase 1: Preparation and Containment Verification
  • Verify VBE Performance: Turn on the Ventilated Balance Enclosure (VBE). Verify the digital airflow monitor reads between 0.4 and 0.5 m/s. Validation: Use a smoke pencil at the sash opening; smoke must be smoothly drawn inward without turbulence.

  • Stage Materials: Place the sealed chemical container, anti-static weighing spatulas, analytical balance, and a secondary containment vessel (e.g., a pre-tared amber vial) inside the VBE.

  • Static Mitigation: Engage an anti-static bar or ionizing fan inside the VBE. Causality: HCl salts repel each other when statically charged, causing the powder to "jump" off the spatula and contaminate the enclosure.

Phase 2: Aseptic/Toxic Donning Protocol
  • Base Layer: Don standard laboratory scrubs and closed-toe, non-porous shoes.

  • Suit: Don the Tyvek® coverall. Zip fully and secure the collar.

  • Respirator: Don the Powered Air-Purifying Respirator (PAPR). Validation: Ensure the blower unit is fully charged and airflow is palpable across the facepiece.

  • Gloves: Don the inner pair of standard nitrile gloves (4 mil). Tape the cuffs to the Tyvek sleeves. Don the outer pair of heavy-duty nitrile gloves (8 mil).

Phase 3: Active Handling & Transfer
  • Equilibration: Open the primary container of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride only inside the VBE.

  • Transfer: Using the anti-static spatula, transfer the required mass into the secondary container.

  • Sealing: Seal the secondary container tightly.

  • Primary Decontamination: Wipe the exterior of both the primary and secondary containers with a lint-free wipe dampened with a mildly acidic aqueous surfactant (e.g., 0.1M citric acid with 1% Tween). Causality: Using a basic solution could deprotonate the hydrochloride salt, liberating the free amine base, which is more volatile and harder to contain.

Phase 4: Doffing and Waste Logistics
  • Glove Removal: Remove the outer gloves inside the VBE and place them in a designated solid hazardous waste bag.

  • Container Removal: Transfer the sealed, wiped secondary container to the reaction station.

  • Suit Removal: Step away from the VBE. Remove the Tyvek suit by rolling it inside out, trapping any potential microscopic dust inside the roll.

  • Final Doffing: Remove the PAPR, followed by the inner gloves. Wash hands immediately with cold water and soap. Causality: Cold water keeps skin pores closed, minimizing the risk of dermal absorption of any trace nitroaromatics[5].

Workflow Step1 1. Risk Assessment Confirm OEB 3 Status Step2 2. Engineering Controls Validate VBE Airflow Step1->Step2 Proceed if validated Step3 3. PPE Donning Double Nitrile, Tyvek, PAPR Step2->Step3 Negative pressure confirmed Step4 4. Material Handling Anti-static Transfer Step3->Step4 PPE integrity checked Step5 5. Decontamination Acidic Surfactant Wipe Step4->Step5 Operation complete

Sequential operational workflow for handling high-potency nitroaromatic hydrochloride salts.

Spill Response & Disposal Logistics

Spill Response: Never dry-sweep a spill of an amine hydrochloride salt. Dry sweeping introduces massive amounts of mechanical energy, aerosolizing the API intermediate instantly.

  • Small Spills (<50g): Cover the spill with absorbent pads soaked in a mildly acidic surfactant solution. Allow it to sit for 5 minutes to dissolve and trap the salt, then wipe inward.

  • Large Spills (>50g): Evacuate the immediate area. A hazmat team utilizing a specialized HEPA-filtered vacuum (rated for toxic combustible dusts) must be deployed.

Waste Disposal: Collect all wipes, outer gloves, and empty containers in a rigid, sealable hazardous waste drum. Label clearly as "Toxic Waste: Nitroaromatic Amine Hydrochloride." Do not mix this waste stream with strong oxidizers (risk of exothermic reaction with the amine/alcohol) or strong bases (risk of volatilizing the free base).

References

  • CDC/Informa Healthcare. "Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach." Centers for Disease Control and Prevention. Available at:[Link]

  • Manufacturing Chemist. "Highly potent APIs: Hazards in classification and handling." Manufacturing Chemist. Available at: [Link]

  • CDC/NIOSH. "Skin Notation (SK) Profiles: Nitrobenzene." National Institute for Occupational Safety and Health. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Nitrobenzene." GovInfo. Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society. Available at:[Link]

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